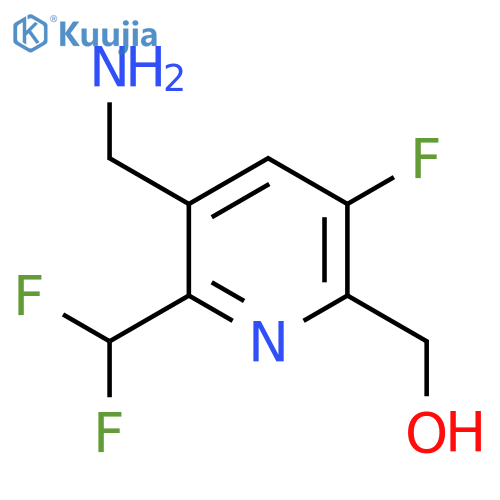Cas no 1805202-80-5 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol)

1805202-80-5 structure
商品名:3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol
CAS番号:1805202-80-5
MF:C8H9F3N2O
メガワット:206.165072202682
CID:4884137
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol
-
- インチ: 1S/C8H9F3N2O/c9-5-1-4(2-12)7(8(10)11)13-6(5)3-14/h1,8,14H,2-3,12H2
- InChIKey: KZKXPBOGQWFXFT-UHFFFAOYSA-N
- ほほえんだ: FC1=C(CO)N=C(C(F)F)C(=C1)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 59.1
- 疎水性パラメータ計算基準値(XlogP): -0.4
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033608-250mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol |
1805202-80-5 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029033608-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol |
1805202-80-5 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029033608-1g |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol |
1805202-80-5 | 95% | 1g |
$2,981.85 | 2022-04-01 |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol 関連文献
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
1805202-80-5 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-6-methanol) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
